molecular formula C11H11ClN2O2 B1500471 Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate CAS No. 1126602-44-5

Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate

Cat. No.: B1500471
CAS No.: 1126602-44-5
M. Wt: 238.67 g/mol
InChI Key: XWXPPYLRQKXNGM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate (CAS 1126602-44-5) is a high-purity chemical intermediate with significant relevance in pharmaceutical research and development, particularly in the field of oncology. This indole derivative, with the molecular formula C11H11ClN2O2 and a molecular weight of 238.67 g/mol, serves as a key synthon for constructing more complex bioactive molecules . The compound features a chloro-substituted indole scaffold, a structure recognized for its wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties . Its specific molecular architecture makes it a valuable building block for the synthesis of novel compounds designed to target multiple disease mechanisms simultaneously. In cancer research, for instance, similar indole-based structures have been engineered as single agents that combine antiangiogenic effects through the inhibition of kinase receptors like VEGFR-2 and PDGFR-β with cytotoxic activity via human thymidylate synthase (hTS) inhibition . This multi-targeted approach represents a promising strategy in combination chemotherapy. The compound must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

ethyl 2-amino-4-chloro-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)9-8-6(12)4-3-5-7(8)14-10(9)13/h3-5,14H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXPPYLRQKXNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70668217
Record name Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126602-44-5
Record name Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biological Activity

Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activities, including antiproliferative effects, mechanisms of action, and potential therapeutic applications, based on diverse research findings.

Chemical Structure and Synthesis

This compound belongs to the indole family, characterized by the presence of an indole ring system substituted with an amino group and a chloro atom. The synthesis of this compound typically involves reactions that introduce the ethyl ester and amino functionalities onto the indole scaffold.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of related indole derivatives, showcasing their potential in cancer treatment. For instance, a series of compounds structurally related to this compound exhibited significant inhibition of mutant EGFR/BRAF pathways, with GI50 values ranging from 29 nM to 78 nM against various cancer cell lines such as Panc-1 (pancreatic), MCF-7 (breast), and A-549 (lung) .

Table 1: Antiproliferative Activity of Indole Derivatives

CompoundGI50 (nM)Cell Lines Tested
3e29Panc-1, MCF-7, A-549
Erlotinib33Reference for comparison
3c42Panc-1

The compound 3e was identified as the most potent derivative in this series, outperforming erlotinib, a standard chemotherapy agent. These findings suggest that modifications on the indole structure can significantly enhance biological activity.

The mechanism through which this compound exerts its effects is believed to involve inhibition of key signaling pathways associated with tumor growth. Specifically, compounds with similar structures have been shown to inhibit the activity of EGFR and BRAF kinases, which are critical in many cancers .

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond oncology. It has been suggested that derivatives of chloroindole compounds may serve as raw materials for developing medications targeting various diseases, including neurodegenerative disorders such as Parkinson's disease and multiple sclerosis .

Case Studies and Research Findings

Several studies have explored the structure-activity relationships (SAR) associated with indole derivatives. For example, modifications at specific positions on the indole ring have been correlated with enhanced activity at cannabinoid receptors (CB1), suggesting a broader pharmacological profile for compounds like this compound .

Table 2: Structure-Activity Relationships in Indole Derivatives

Substituent PositionSubstituent TypeIC50 (nM)
C5Chloro~79
C4Diethylamino~79
C3Alkyl groupsVariable

These studies indicate that subtle changes in substitution can lead to significant variations in biological activity, emphasizing the importance of SAR studies in drug development.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate and its derivatives have been investigated for their antiproliferative properties against various cancer cell lines. For instance, compounds derived from indole structures have shown promising results in inhibiting mutant EGFR/BRAF pathways, which are critical in certain types of cancers. A study reported that a series of indole derivatives demonstrated significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM against tested cancer cell lines, outperforming standard treatments like erlotinib .

Neuroprotective Effects
The structural characteristics of chloroindole compounds, including this compound, suggest potential neuroprotective effects. Research indicates that related compounds can be used in the treatment of neurodegenerative diseases such as Parkinson's disease and multiple sclerosis due to their ability to modulate neuroinflammatory processes and neuronal survival .

Synthesis and Organic Chemistry

Synthesis of Indole Derivatives
this compound serves as a valuable intermediate in the synthesis of various indole derivatives. Its preparation typically involves the reaction of N-protected indole derivatives with chlorinating agents, yielding high-purity products suitable for further functionalization. The mild reaction conditions and high yields make it an attractive option for large-scale synthesis in pharmaceutical applications .

Peptide Synthesis
This compound is also utilized as an organic buffer in peptide synthesis, demonstrating its versatility in biochemical applications. The ability to facilitate reactions while maintaining stability under various conditions highlights its importance in synthetic organic chemistry .

Biological Applications

Inhibition Studies
In vitro studies have shown that this compound exhibits significant inhibition against specific biological targets, including enzymes involved in cancer proliferation pathways. For example, research has indicated that derivatives of this compound can effectively inhibit the viability of cancer cells expressing mutated forms of EGFR and BRAF, suggesting its potential role as a therapeutic agent .

Antimicrobial Properties
Indole derivatives have been recognized for their antimicrobial activities. This compound may exhibit similar properties, contributing to the development of new antimicrobial agents aimed at combating resistant strains of bacteria and fungi .

Data Summary Table

Application Area Description Reference
Medicinal ChemistryAntiproliferative activity against cancer cell lines; potential neuroprotective effects
Organic SynthesisIntermediate for synthesizing indole derivatives; used in peptide synthesis
Biological ApplicationsInhibition of mutant EGFR/BRAF; antimicrobial properties

Case Studies

  • Antiproliferative Activity Study : A series of experiments demonstrated that this compound derivatives inhibited cancer cell growth effectively, with GI50 values indicating strong potency against various cell lines, particularly those overexpressing mutant BRAF .
  • Neuroprotective Research : Investigations into the neuroprotective properties of chloroindoles have shown that these compounds can mitigate neuronal damage in models simulating neurodegenerative diseases, suggesting therapeutic potential for conditions like Alzheimer's and Parkinson's disease .

Comparison with Similar Compounds

Key Properties :

  • Melting Point : 140–142°C .
  • 1H NMR : δ 1.26–1.30 (t, 3H, CH₃), 4.15–4.23 (q, 2H, CH₂), 6.82–7.08 (aromatic protons), 11.35 (bs, 1H, NH) .

Comparison with Structurally Similar Indole Derivatives

Ethyl 5-Chloro-3-Propionyl-1H-Indole-2-Carboxylate

Structure : Chloro at position 5, propionyl at position 3, and ethyl ester at position 2.
Synthesis : Acylation of ethyl 5-chloro-1H-indole-2-carboxylate with propionyl chloride under standard coupling conditions .
Key Differences :

  • The propionyl group enhances electrophilicity at position 3, making it reactive toward nucleophilic agents.

Ethyl 3-(1,2-Dihydroxyethyl)Indole-2-Carboxylate

Structure: 1,2-dihydroxyethyl substituent at position 3. Synthesis: Reduction of ethyl 3-(2-oxoethyl)indole-2-carboxylate using NaBH₄ in ethanol . Key Differences:

  • Hydroxyl groups increase hydrophilicity, improving aqueous solubility.
  • The absence of chloro and amino substituents alters electronic properties, reducing halogen-bonding and hydrogen-bonding capabilities. Applications: Used in diastereoselective synthesis of complex heterocycles .

Ethyl 6-Amino-2-Phenyl-1H-Indole-3-Carboxylate

Structure: Amino at position 6, phenyl at position 2. Key Properties:

  • Molecular Weight : 280.32 g/mol; XLogP3 : 3.2 (higher lipophilicity) .
    Key Differences :
  • The phenyl group enhances π-π stacking interactions, advantageous in drug-receptor binding.
  • Amino at position 6 vs. position 2 alters spatial orientation in molecular recognition .

Ethyl 1-Acetamido-4-Chloro-5-Fluoro-2-Methyl-1H-Indole-3-Carboxylate

Structure : Acetamido at position 1, fluoro at position 5, methyl at position 2.
Key Differences :

  • Fluorine improves metabolic stability and bioavailability.
  • Methyl and acetamido groups sterically hinder reactions at positions 1 and 2, unlike the target compound .

Preparation Methods

Synthesis via Base-Mediated Nucleophilic Aromatic Substitution and Reductive Cyclization

One of the most detailed and industrially relevant methods involves a multi-step sequence starting from a chlorinated nitrobenzene derivative and ethyl cyanoacetate, proceeding through nucleophilic aromatic substitution (S_NAr), followed by heterogeneous catalytic hydrogenation to form the indole ring.

  • Step 1: SNAr Reaction
    Ethyl cyanoacetate acts as a nucleophile in a base-mediated SNAr reaction with a 2-chloronitrobenzene derivative, producing an intermediate adduct.

  • Step 2: Reductive Cyclization
    The intermediate undergoes heterogeneous hydrogenation using a palladium on carbon catalyst under flow conditions, leading to reductive cyclization and formation of the indole ester.

  • Step 3: Further Functionalization
    The ester-functionalized indole can be condensed with hydrazine and cyclized using reactive carbonyl donors such as 1,1′-carbonyldiimidazole or triphosgene to yield derivatives, including the target compound or related structures.

This method offers advantages such as the use of readily available reagents, mild reaction conditions, and minimal toxic byproducts (mainly base·HCl and water). The process has been optimized using flow chemistry techniques to improve scalability and control.

Step Reagents/Conditions Outcome/Yield Notes
S_NAr Reaction Ethyl cyanoacetate, base, 2-chloronitrobenzene Intermediate adduct Exothermic, requires solvent control
Reductive Cyclization Pd/C catalyst, H2, EtOAc/EtOH solvent, 50 °C Indole ester (12) Flow H-cube system, full conversion at 0.4 mL/min flow rate
Cyclization Hydrazine, CDI or triphosgene Target derivatives Cyclization to pyrimido-indole derivatives

Synthesis from this compound to Pyrimido-Indole Derivatives

This compound itself is a key intermediate for further reactions, such as the synthesis of 2-amino-5-chloro-3H-pyrimido[4,5-b]indol-4(9H)-one. This transformation involves:

  • Reaction with chloroformamidine hydrochloride in dimethyl sulfone at 110-120 °C for 0.5 hours.
  • Followed by treatment with ammonia in dimethyl sulfone and water.
  • The product precipitates upon quenching and neutralization and is purified by filtration, drying, and recrystallization.

This method yields the pyrimido-indole derivative in approximately 78% yield and demonstrates the utility of this compound as a versatile precursor.

Step Reagents/Conditions Yield (%) Notes
Stage 1 Chloroformamidine hydrochloride, dimethyl sulfone, 110-120 °C, 0.5 h Intermediate Complete dissolution and reaction
Stage 2 Ammonia, dimethyl sulfone, water 78% Precipitation and isolation
Purification Filtration, drying (Na2SO4), recrystallization High purity Product suitable for further use

Analytical and Process Considerations

  • Solvent Choice:
    Ethyl acetate and ethanol mixtures with acetic acid additives have been found optimal for the reductive cyclization step to avoid incompatibility issues observed with dichloromethane.

  • Flow Chemistry Advantages:
    Utilizing continuous flow reactors with agitation (e.g., AM technology ACR device) improves solubility management and reaction control, enhancing productivity and scalability.

  • Catalyst and Reaction Parameters:
    Pd/C catalysts at 10 mol% loading, operated at 50 °C and controlled flow rates, provide high conversion rates with minimal side products. Higher flow rates can lead to product mixtures, requiring careful optimization.

Parameter Optimal Range/Condition Effect on Reaction
Temperature 50 °C Full conversion with minimal byproducts
Flow rate 0.4 mL/min Complete conversion
Catalyst loading 10 mol% Pd/C Efficient hydrogenation
Solvent system EtOAc/EtOH with acetic acid Compatibility with hydrogenation step
Reaction time 30 min to 1 h Sufficient for complete transformation

Summary Table of Preparation Methods

Method No. Starting Material(s) Key Reagents/Conditions Yield (%) Notes
1 2-Chloronitrobenzene derivative + ethyl cyanoacetate Base-mediated S_NAr, Pd/C hydrogenation (flow) Not specified Industrially favorable, scalable
2 This compound Chloroformamidine hydrochloride, dimethyl sulfone, ammonia 78 For pyrimido-indole derivatives

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate, and how are intermediates characterized?

  • Methodology : The compound is synthesized via a two-step procedure:

Cyclocondensation : Ethyl cyanoacetate reacts with 1,2-dichloro-3-nitrobenzene under reflux with potassium tert-butoxide in THF for 48 hours, yielding ethyl (2-chloro-2-nitrophenyl)(cyano)acetate.

Reductive cyclization : The intermediate undergoes Zn-mediated reduction in glacial acetic acid at 55°C, followed by column chromatography (eluting with 0–10% EtOAc in CHCl₃) to isolate the final product .

  • Characterization :

  • TLC : Rf = 0.18 (hexane/CHCl₃, 1:1).
  • ¹H NMR (DMSO-d₆): δ 1.26–1.30 (t, CH₃), 4.15–4.23 (q, CH₂), aromatic protons at 6.82–7.08 ppm .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Identifies functional groups and aromatic substitution patterns. For example, the ethyl ester group appears as a triplet (CH₃) and quartet (CH₂) in ¹H NMR .
  • HRMS : Confirms molecular weight (e.g., C₁₁H₁₁ClN₂O₂ requires m/z 238.0504).
  • Elemental Analysis : Validates empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .

Q. How does the compound’s stability influence storage and handling in laboratory settings?

  • Stability : Stable under recommended storage (dry, 2–8°C). No hazardous decomposition products reported, but incompatible with strong oxidizing agents .
  • Handling : Use inert atmosphere (N₂) during synthesis to prevent oxidation. Avoid prolonged exposure to moisture to prevent ester hydrolysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity of this compound in heterocyclic syntheses?

  • Approach :

  • DFT Calculations : Optimize geometry using software like Gaussian to assess electron density at reactive sites (e.g., amino and chloro groups).
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to design analogs for anticancer or antimicrobial applications .
    • Case Study : The compound’s amino group participates in cyclocondensation with carbamimidic chloride hydrochloride to form pyrimidoindole derivatives, validated by HRMS and X-ray crystallography .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Example : Discrepancies in ¹H NMR signals (e.g., unexpected splitting or integration) may arise from impurities or tautomerism.
  • Solutions :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating protons and carbons.
  • X-ray Crystallography : Provides unambiguous confirmation of molecular geometry. For instance, SHELX refinement confirmed bond lengths (e.g., C=O at 1.223 Å) in related indole derivatives .

Q. How does the chloro substituent at position 4 influence the compound’s electronic properties and reactivity?

  • Electronic Effects :

  • The electron-withdrawing Cl group decreases electron density at the indole core, directing electrophilic substitution to the 5- or 6-position.
  • Hammett Analysis : σₚ value of Cl (~0.23) indicates moderate deactivation, favoring nucleophilic attacks on the ester group .
    • Reactivity : Facilitates Suzuki-Miyaura coupling at position 4 when the chloro group is replaced with boronic acids under Pd catalysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate
Reactant of Route 2
Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate

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